molecular formula C7H12N6O2 B2493585 Methyl 4-azido-2-(2-azidoethyl)butanoate CAS No. 2119574-76-2

Methyl 4-azido-2-(2-azidoethyl)butanoate

Cat. No.: B2493585
CAS No.: 2119574-76-2
M. Wt: 212.213
InChI Key: KUKBGTZEADUIBY-UHFFFAOYSA-N
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Description

Methyl 4-azido-2-(2-azidoethyl)butanoate is a chemical compound with the molecular formula C7H12N6O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-azido-2-(2-azidoethyl)butanoate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of azidation reactions, where azido groups are introduced into the molecular structure. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale azidation processes, utilizing automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-azido-2-(2-azidoethyl)butanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions, such as temperature and solvent choice, are tailored to the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, reduction reactions typically yield amines, while oxidation reactions produce nitro compounds .

Scientific Research Applications

Methyl 4-azido-2-(2-azidoethyl)butanoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 4-azido-2-(2-azidoethyl)butanoate involves the reactivity of its azido groups. These groups can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is harnessed in various applications, such as bioconjugation and material science .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 4-azido-2-(2-azidoethyl)butanoate include:

Uniqueness

What sets this compound apart from these similar compounds is its specific molecular structure, which provides unique reactivity and applications. The presence of two azido groups in its structure enhances its utility in click chemistry and other synthetic applications .

Properties

IUPAC Name

methyl 4-azido-2-(2-azidoethyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N6O2/c1-15-7(14)6(2-4-10-12-8)3-5-11-13-9/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKBGTZEADUIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCN=[N+]=[N-])CCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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